molecular formula C11H16BrNO2S B12084751 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide

Cat. No.: B12084751
M. Wt: 306.22 g/mol
InChI Key: FLYIYMVKBBCDPR-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is a benzenesulfonamide derivative with the molecular formula C11H16BrNO2S. This compound is used as an intermediate in organic synthesis and pharmaceuticals . It is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 2-position, and an isopropyl group attached to the sulfonamide nitrogen.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of benzenesulfonic acids.

    Reduction: Formation of benzenesulfinamides.

    Coupling: Formation of biaryl compounds

Scientific Research Applications

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is unique due to the combination of its bromine, ethyl, and isopropyl groups, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in organic synthesis and pharmaceuticals, distinguishing it from other benzenesulfonamide derivatives .

Properties

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

IUPAC Name

4-bromo-2-ethyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H16BrNO2S/c1-4-9-7-10(12)5-6-11(9)16(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3

InChI Key

FLYIYMVKBBCDPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)C

Origin of Product

United States

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